molecular formula C13H17N3O5 B3986960 2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-nitrobenzoic acid

2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-nitrobenzoic acid

Cat. No.: B3986960
M. Wt: 295.29 g/mol
InChI Key: IOGFEPBHTXFDJN-UHFFFAOYSA-N
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Description

2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-nitrobenzoic acid is a chemical compound with a complex structure that includes a piperazine ring, a hydroxyethyl group, and a nitrobenzoic acid moiety

Properties

IUPAC Name

2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O5/c17-8-7-14-3-5-15(6-4-14)12-2-1-10(16(20)21)9-11(12)13(18)19/h1-2,9,17H,3-8H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGFEPBHTXFDJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-nitrobenzoic acid typically involves the reaction of 2-hydroxyethylpiperazine with 5-nitrobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or water, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques, such as crystallization or chromatography, are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-nitrobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-nitrobenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme kinetics and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The hydroxyethyl group and nitrobenzoic acid moiety play crucial roles in its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

Similar Compounds

    2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonic acid: Known for its buffering capacity in biological systems.

    4-(2-hydroxyethyl)piperazine-1-ethanesulfonic acid: Commonly used as a biological buffer.

    N-(2-hydroxyethyl)piperazine-N’-(2-ethanesulfonic acid): Another buffering agent with similar properties.

Uniqueness

2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-nitrobenzoic acid is unique due to the presence of the nitrobenzoic acid moiety, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-nitrobenzoic acid
Reactant of Route 2
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2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-nitrobenzoic acid

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